2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate naphthalene derivative.
Amination: The naphthalene derivative undergoes amination to introduce the amino group.
Coupling Reaction: The aminated naphthalene is then coupled with a propanoic acid derivative under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Dihydronaphthalene derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but it may involve signaling pathways related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: A similar compound with the naphthalene ring attached at a different position.
2-Amino-3-(4-nitrophenyl)propanoic acid: A derivative with a nitrophenyl group instead of a naphthalene ring.
Uniqueness: 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H14ClNO2 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H |
InChI Key |
QXEYSNIVQNSZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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